molecular formula C17H14N4O2S B2477485 1-[5-(Furan-2-yl)thiophen-2-yl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol CAS No. 2379994-22-4

1-[5-(Furan-2-yl)thiophen-2-yl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol

Cat. No.: B2477485
CAS No.: 2379994-22-4
M. Wt: 338.39
InChI Key: SMCISESOXOIIRL-UHFFFAOYSA-N
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Description

1-[5-(Furan-2-yl)thiophen-2-yl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Furan-2-yl)thiophen-2-yl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene rings, followed by their coupling to form the furan-thiophene moiety. This intermediate is then reacted with pyrido[3,4-d]pyrimidine derivatives under specific conditions to yield the final product. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Furan-2-yl)thiophen-2-yl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to fully saturated derivatives.

Scientific Research Applications

1-[5-(Furan-2-yl)thiophen-2-yl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(Furan-2-yl)thiophen-2-yl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(Furan-2-yl)thiophen-2-yl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol stands out due to its unique combination of furan, thiophene, and pyrido[3,4-d]pyrimidine moieties

Properties

IUPAC Name

1-[5-(furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-13(15-3-4-16(24-15)14-2-1-7-23-14)9-19-17-11-5-6-18-8-12(11)20-10-21-17/h1-8,10,13,22H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCISESOXOIIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)C(CNC3=NC=NC4=C3C=CN=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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